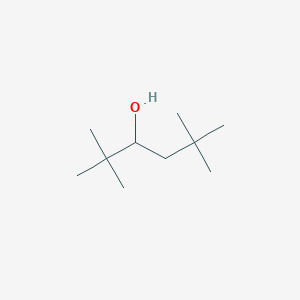
2,2,5,5-Tetramethyl-3-hexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethyl-3-hexanol is an organic compound with the molecular formula C₁₀H₂₂O and a molecular weight of 158.2811 g/mol . It is a type of alcohol, specifically a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure, which includes four methyl groups attached to the hexanol backbone.
Méthodes De Préparation
The synthesis of 2,2,5,5-Tetramethyl-3-hexanol can be achieved through various methods. One common synthetic route involves the reaction of tert-butylmagnesium chloride with tert-butylacetyl chloride . This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the reaction with moisture. The reaction proceeds as follows:
tert-Butylmagnesium chloride+tert-Butylacetyl chloride→this compound
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2,2,5,5-Tetramethyl-3-hexanol undergoes various chemical reactions typical of alcohols. These include:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this alcohol into alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2,5,5-Tetramethyl-3-hexanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it useful in studying steric effects in chemical reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is used in the manufacture of various industrial products, including plastics and resins.
Mécanisme D'action
The mechanism by which 2,2,5,5-Tetramethyl-3-hexanol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and elimination reactions. The molecular targets and pathways involved vary widely depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,2,5,5-Tetramethyl-3-hexanol can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-3-hexanol: Similar in structure but with different positions of the methyl groups.
3,3,5,5-Tetramethyl-2-hexanol: Another isomer with variations in the position of the hydroxyl group and methyl groups.
These compounds share similar chemical properties but differ in their reactivity and applications due to the differences in their molecular structures.
Propriétés
Numéro CAS |
55073-86-4 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,2,5,5-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-9(2,3)7-8(11)10(4,5)6/h8,11H,7H2,1-6H3 |
Clé InChI |
CFEYPBVKHMZCFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


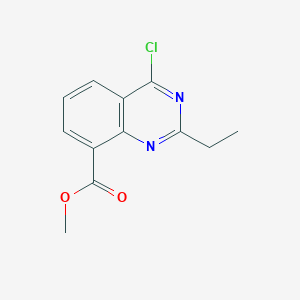
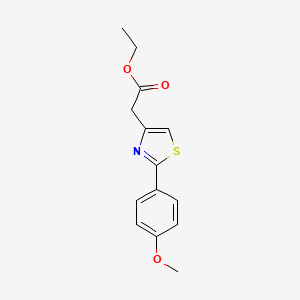
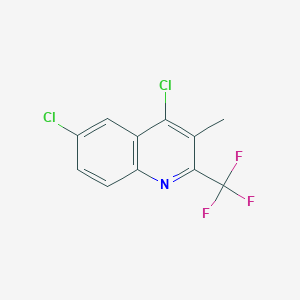
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid](/img/structure/B13879261.png)
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)
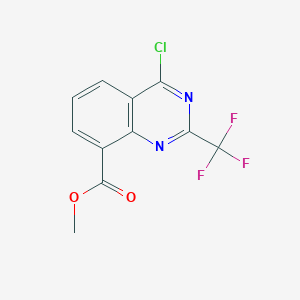
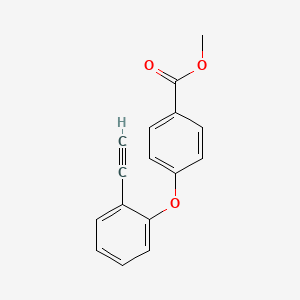
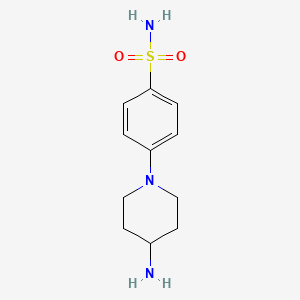


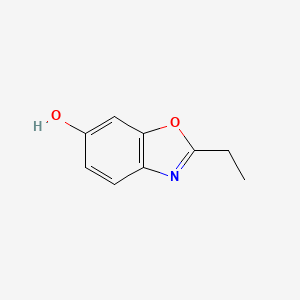
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)

